N-(2-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(2-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.52. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research involving acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar in structural complexity to the compound , has demonstrated notable antibacterial potentials. For instance, one study synthesized such derivatives and evaluated their antibacterial activity, identifying compounds with significant inhibitory effects on various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study highlights the role of specific molecular features in enhancing antibacterial activity, suggesting potential research avenues for similar compounds (Iqbal et al., 2017).
Antiplasmodial Properties
Another intriguing area of application is the synthesis of novel N-substituted acetamide derivatives for potential antiplasmodial properties. A study synthesized a series of these derivatives and assessed their in vitro activity against the Plasmodium falciparum 3D7 strain. The research identified compounds with promising antiplasmodial activity, underlining the therapeutic potential of acetamide derivatives in treating malaria and related parasitic infections. This suggests that compounds with similar structural attributes might also possess antiplasmodial capabilities, warranting further investigation (Mphahlele et al., 2017).
Anticancer Effects
Compounds with structural similarities to "N-(2-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide" have also been explored for their anticancer effects. A study investigated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, revealing compounds with significant cytotoxicity. The research emphasized the compounds' potential to inhibit cancer cell proliferation, suggesting that similar molecular structures could be explored for their anticancer properties (Eldeeb et al., 2022).
Enzyme Inhibition
Additionally, sulfonamides bearing the piperidine nucleus have been synthesized and evaluated for their activity against cholinesterase enzymes, demonstrating significant inhibitory effects. This research suggests potential therapeutic applications in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Khalid, 2012).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-18-9-3-4-10-19(18)25-22(28)16-32(30,31)21-14-27(20-11-5-2-8-17(20)21)15-23(29)26-12-6-1-7-13-26/h2-5,8-11,14H,1,6-7,12-13,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVDWRPZYKVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.